(R)-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride
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Overview
Description
®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride is a chiral organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-methoxybenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-methoxybenzaldehyde with an amine source, such as ethylenediamine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral resolving agent to obtain the desired ®-enantiomer.
Hydrochloride Formation: Finally, the ®-1-(3-Methoxyphenyl)ethane-1,2-diamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imines or amides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Imines, amides
Reduction: Amine derivatives
Substitution: Substituted amines, ethers
Scientific Research Applications
®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its structural similarity to neurotransmitters.
Industry: Employed in the development of chiral catalysts and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The methoxy group and diamine moiety play crucial roles in binding to the active sites, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride: The enantiomer of the compound with different chiral properties.
1-(3-Methoxyphenyl)ethane-1,2-diamine: The non-chiral form without the hydrochloride salt.
1-(3-Methoxyphenyl)ethane-1,2-diol: A structurally similar compound with a diol group instead of diamine.
Uniqueness
®-1-(3-Methoxyphenyl)ethane-1,2-diamine hydrochloride is unique due to its chiral nature and the presence of both methoxy and diamine functional groups. These features contribute to its specific binding properties and reactivity, making it valuable in various research applications.
Properties
CAS No. |
1381929-15-2 |
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Molecular Formula |
C9H15ClN2O |
Molecular Weight |
202.68 g/mol |
IUPAC Name |
(1R)-1-(3-methoxyphenyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c1-12-8-4-2-3-7(5-8)9(11)6-10;/h2-5,9H,6,10-11H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
MZYLZQBTLXJDCA-FVGYRXGTSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H](CN)N.Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN)N.Cl |
Origin of Product |
United States |
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